molecular formula C18H14O5 B12518985 Benzaldehyde, 3,5-dimethoxy-2-(2-oxo-2H-1-benzopyran-4-yl)- CAS No. 820209-53-8

Benzaldehyde, 3,5-dimethoxy-2-(2-oxo-2H-1-benzopyran-4-yl)-

Cat. No.: B12518985
CAS No.: 820209-53-8
M. Wt: 310.3 g/mol
InChI Key: YZNWDCVFRUKWBR-UHFFFAOYSA-N
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Description

Benzaldehyde, 3,5-dimethoxy-2-(2-oxo-2H-1-benzopyran-4-yl)- is a complex organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of a benzaldehyde group substituted with two methoxy groups and a benzopyran moiety. Benzopyran derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzaldehyde, 3,5-dimethoxy-2-(2-oxo-2H-1-benzopyran-4-yl)- typically involves multi-step organic reactions. One common method includes the condensation of 3,5-dimethoxybenzaldehyde with a suitable benzopyran precursor under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of green chemistry principles, such as employing environmentally friendly solvents and catalysts, is also gaining traction in the industrial synthesis of benzopyran derivatives .

Chemical Reactions Analysis

Types of Reactions

Benzaldehyde, 3,5-dimethoxy-2-(2-oxo-2H-1-benzopyran-4-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted benzopyran derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Benzaldehyde, 3,5-dimethoxy-2-(2-oxo-2H-1-benzopyran-4-yl)- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzaldehyde, 3,5-dimethoxy-2-(2-oxo-2H-1-benzopyran-4-yl)- involves its interaction with various molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death) in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • Benzaldehyde, 4-hydroxy-3,5-dimethoxy-
  • Benzaldehyde, 3,4-dimethoxy-
  • 2H-1-Benzopyran, 3,4-dihydro-

Uniqueness

Benzaldehyde, 3,5-dimethoxy-2-(2-oxo-2H-1-benzopyran-4-yl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other benzopyran derivatives, this compound may exhibit enhanced biological activity and selectivity, making it a valuable target for further research and development .

Properties

CAS No.

820209-53-8

Molecular Formula

C18H14O5

Molecular Weight

310.3 g/mol

IUPAC Name

3,5-dimethoxy-2-(2-oxochromen-4-yl)benzaldehyde

InChI

InChI=1S/C18H14O5/c1-21-12-7-11(10-19)18(16(8-12)22-2)14-9-17(20)23-15-6-4-3-5-13(14)15/h3-10H,1-2H3

InChI Key

YZNWDCVFRUKWBR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C2=CC(=O)OC3=CC=CC=C32)C=O

Origin of Product

United States

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